molecular formula C19H26F2N2O B12269050 4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine

4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine

Cat. No.: B12269050
M. Wt: 336.4 g/mol
InChI Key: DHXMTTINBQLSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two fluorine atoms and a phenylethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the fluorinated piperidine with the phenylethyl-substituted piperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine involves its interaction with specific molecular targets. The fluorine atoms and phenylethyl group contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-1-methylpiperidine
  • 4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride
  • 4,4-Difluoropiperidine

Uniqueness

4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine is unique due to the presence of both fluorine atoms and a phenylethyl group, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in research and industry.

Properties

Molecular Formula

C19H26F2N2O

Molecular Weight

336.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(1-phenylethyl)piperidin-4-yl]methanone

InChI

InChI=1S/C19H26F2N2O/c1-15(16-5-3-2-4-6-16)22-11-7-17(8-12-22)18(24)23-13-9-19(20,21)10-14-23/h2-6,15,17H,7-14H2,1H3

InChI Key

DHXMTTINBQLSKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.